REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][C:7]([C:16]#[N:17])(O[Si](C)(C)C)[C:6]=2[CH:18]=1.P(Cl)(Cl)(Cl)=O.Cl>N1C=CC=CC=1.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH:8]=[C:7]([C:16]#[N:17])[C:6]=2[CH:18]=1
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Name
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6-fluoro-2,3-dihydro-4-cyano-4-[(trimethylsilyl)oxy]-4H-benzopyran
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Quantity
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32 g
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Type
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reactant
|
Smiles
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FC=1C=CC2=C(C(CCO2)(O[Si](C)(C)C)C#N)C1
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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170 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 hours
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Duration
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5 h
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Type
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EXTRACTION
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Details
|
This aqueous layer was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
the EtOAc layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(=CCO2)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |